Pyrazolo[1,5-A]pyridine-3,7-diol
Description
Pyrazolo[1,5-A]pyridine-3,7-diol is a fused heterocyclic compound featuring a pyrazole ring fused to a pyridine ring, with hydroxyl (-OH) groups at positions 3 and 5. These compounds are valued for their rigid, planar frameworks, which allow strategic substitutions to modulate electronic properties, lipophilicity, and biological activity .
Derivatives like pyrazolo[1,5-a]pyridine-3-carboxamides exhibit nanomolar potency against Mycobacterium tuberculosis (Mtb), highlighting the scaffold’s versatility in drug design .
Properties
CAS No. |
135455-76-4 |
|---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.137 |
IUPAC Name |
3-hydroxy-1H-pyrazolo[1,5-a]pyridin-7-one |
InChI |
InChI=1S/C7H6N2O2/c10-6-4-8-9-5(6)2-1-3-7(9)11/h1-4,8,10H |
InChI Key |
CQNHKEQNFALETQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)N2C(=C1)C(=CN2)O |
Synonyms |
Pyrazolo[1,5-a]pyridine-3,7-diol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Pyrazolo[1,5-A]pyridine-3,7-diol belongs to a broader class of pyrazolo-fused heterocycles. Key comparisons include:
Pyrazolo[1,5-a]pyrimidines
- Core Structure : Pyrimidine ring fused to pyrazole (vs. pyridine in pyrazolo[1,5-a]pyridines).
- Substitution Effects :
- Substitutions at positions 5 and 7 (pyrimidine numbering) enhance kinase inhibition (e.g., CDK2) by mimicking ATP’s adenine moiety .
- 3-Substituted derivatives (e.g., 5,7-dimethylpyrazolo[1,5-a]pyrimidines) inhibit cAMP phosphodiesterase, with potency increases up to 200-fold observed via cyclization of primary amides .
- Applications : Anticancer agents (protein kinase inhibitors), antiviral, and anti-inflammatory compounds .
Pyrazolo[1,5-a]pyridine Derivatives
- Core Structure : Pyridine ring fused to pyrazole.
- Substitution Effects :
- Applications : Antitubercular agents, antimicrobials, and dye precursors .
This compound
- Likely interacts with targets via hydrogen bonding, similar to pyrazolo[1,5-a]pyrimidine-based kinase inhibitors .
Pharmacological and Physicochemical Properties
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